4-N,6-N-didodecylpyrimidine-4,6-diamine
Description
4-N,6-N-didodecylpyrimidine-4,6-diamine is a synthetic pyrimidine derivative characterized by two dodecyl (C₁₂) alkyl chains attached to the nitrogen atoms at positions 4 and 6 of the pyrimidine ring. The long alkyl chains in 4-N,6-N-didodecylpyrimidine-4,6-diamine likely enhance lipid bilayer penetration, making it a candidate for membrane-targeted therapeutics or surfactants.
Properties
Molecular Formula |
C28H54N4 |
|---|---|
Molecular Weight |
446.8 g/mol |
IUPAC Name |
4-N,6-N-didodecylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C28H54N4/c1-3-5-7-9-11-13-15-17-19-21-23-29-27-25-28(32-26-31-27)30-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3,(H2,29,30,31,32) |
InChI Key |
UQJRDRLJXLQSCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1=CC(=NC=N1)NCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-N,6-N-didodecylpyrimidine-4,6-diamine typically involves the reaction of pyrimidine-4,6-diamine with dodecyl halides under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
4-N,6-N-didodecylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
4-N,6-N-didodecylpyrimidine-4,6-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential inhibitors of enzymes such as Janus kinase 3 (JAK3).
Materials Science: This compound is utilized in the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: It serves as an intermediate in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-N,6-N-didodecylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a potential JAK3 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating the signaling pathways involved in immune responses . The exact molecular pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-N,6-N-didodecylpyrimidine-4,6-diamine and related pyrimidine/pyridazine derivatives:
Key Findings from Comparative Analysis:
Hydrophobicity and Solubility :
- The didodecyl derivative exhibits the lowest water solubility due to its long aliphatic chains, whereas the dimethyl analog (4-N,6-N-dimethylpyrimidine-4,6-diamine) is more hydrophilic .
- NSC11668 balances hydrophobicity (via chlorophenyl groups) and aromaticity, enabling selective membrane interactions in fungi .
Biological Activity: Antifungal efficacy correlates with substituent hydrophobicity. NSC11668’s chlorophenyl groups enhance binding to fungal membrane proteins like ScPma1p, while the didodecyl variant may act via lipid disruption . RS-0406, though structurally distinct (pyridazine core), demonstrates how diamine positioning and phenolic groups enable inhibition of protein fibril formation .
Methoxy groups in 4,6-dimethoxy-2-pyrimidinamine increase polarity, making it suitable for soil nitrogen studies .
Research Implications and Gaps
- Mechanistic Studies : The didodecyl compound’s mode of action remains underexplored. Comparative studies with NSC11668 could clarify whether its antifungal activity derives from membrane disruption or protein inhibition.
- Synthetic Optimization : Shorter alkyl chains (e.g., C₆ or C₈) might balance solubility and efficacy, as seen in surfactant chemistry.
- Cross-Disciplinary Applications: The compound’s hydrophobicity could be leveraged in drug delivery systems or as a stabilizer in nanomaterials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
